molecular formula C22H21FN4OS B11413989 1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

Cat. No.: B11413989
M. Wt: 408.5 g/mol
InChI Key: MNJJSYUCIUHIKT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is a complex organic compound that features a fluorophenyl group, a triazinoindole moiety, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Synthesis of the Triazinoindole Moiety: The triazinoindole structure is synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the triazinoindole moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the triazinoindole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
  • 1-(4-Bromophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in 1-(4-Fluorophenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one imparts unique electronic properties compared to its chloro- and bromo- counterparts. This can affect its binding affinity and specificity towards molecular targets.
  • Reactivity: The fluorine atom’s electronegativity influences the compound’s reactivity in substitution reactions, making it distinct from similar compounds with different halogen substituents.

Properties

Molecular Formula

C22H21FN4OS

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one

InChI

InChI=1S/C22H21FN4OS/c1-2-13-27-18-7-4-3-6-17(18)20-21(27)24-22(26-25-20)29-14-5-8-19(28)15-9-11-16(23)12-10-15/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3

InChI Key

MNJJSYUCIUHIKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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